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(2-Methyl-3-(methylthio)phenyl)boronic acid

Catalog No.
S8487938
CAS No.
M.F
C8H11BO2S
M. Wt
182.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Methyl-3-(methylthio)phenyl)boronic acid

Product Name

(2-Methyl-3-(methylthio)phenyl)boronic acid

IUPAC Name

(2-methyl-3-methylsulfanylphenyl)boronic acid

Molecular Formula

C8H11BO2S

Molecular Weight

182.05 g/mol

InChI

InChI=1S/C8H11BO2S/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5,10-11H,1-2H3

InChI Key

UUBGUMMYIROVQU-UHFFFAOYSA-N

SMILES

B(C1=C(C(=CC=C1)SC)C)(O)O

Canonical SMILES

B(C1=C(C(=CC=C1)SC)C)(O)O
  • -(Methylthio)phenylboronic acid

    This compound finds use in organic synthesis, particularly in Suzuki-Miyaura couplings for creating carbon-carbon bonds ().

  • -(Methylthio)phenylboronic acid

    Similar to its 2-substituted counterpart, this molecule is also employed in Suzuki-Miyaura couplings for carbon-carbon bond formation ().

(2-Methyl-3-(methylthio)phenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring that contains both a methyl and a methylthio substituent. Its molecular formula is C₉H₁₃BOS, and it features a boron atom bonded to a hydroxyl group (-OH) and an aryl group. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions.

  • Suzuki Coupling: This compound can undergo Suzuki coupling reactions with various halides, leading to the formation of biaryl compounds. The reaction typically involves the coupling of an aryl halide with this boronic acid in the presence of a palladium catalyst and a base.
  • Borylation: It can also serve as a borylation reagent, allowing for the introduction of boron into other organic molecules, which can be further transformed into alcohols or other functional groups.
  • Acid-Base Reactions: The boronic acid moiety can act as a Lewis acid, participating in various acid-base reactions with nucleophiles.

Research indicates that boronic acids, including (2-Methyl-3-(methylthio)phenyl)boronic acid, exhibit biological activities such as:

  • Anticancer Properties: Some studies suggest that derivatives of boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. This inhibition can lead to apoptosis in cancer cells.
  • Enzyme Inhibition: Boronic acids are known to interact with serine proteases and other enzymes, potentially serving as inhibitors due to their ability to form reversible covalent bonds with active site residues.

The synthesis of (2-Methyl-3-(methylthio)phenyl)boronic acid can be achieved through several methods:

  • Direct Boronation: A common method involves the reaction of 2-methyl-3-(methylthio)toluene with boron reagents such as trimethyl borate or diborane under controlled conditions.
  • Functionalization of Phenylboronic Acids: Starting from simpler phenylboronic acids, methylthio groups can be introduced via electrophilic aromatic substitution or nucleophilic substitution reactions.
  • Cross-Coupling Reactions: Utilizing pre-existing boron compounds and coupling them with appropriate substrates under palladium catalysis.

(2-Methyl-3-(methylthio)phenyl)boronic acid has several applications:

  • Organic Synthesis: It is widely used in the synthesis of complex organic molecules through cross-coupling techniques.
  • Material Science: This compound can be utilized in the development of new materials, including polymers and nanomaterials, due to its unique reactivity.
  • Pharmaceutical Development: Its potential biological activity makes it a candidate for drug discovery and development processes.

Interaction studies involving (2-Methyl-3-(methylthio)phenyl)boronic acid often focus on its binding affinity with various enzymes and proteins. These studies help elucidate its mechanism of action in biological systems and its potential therapeutic applications.

  • Proteasome Inhibition Studies: Research has shown that certain boronic acids can inhibit proteasome activity, leading to increased levels of pro-apoptotic factors in cancer cells.
  • Binding Affinity Assessments: Studies often employ techniques like surface plasmon resonance or isothermal titration calorimetry to measure binding interactions between this compound and target biomolecules.

Similar Compounds

Several compounds share structural similarities with (2-Methyl-3-(methylthio)phenyl)boronic acid, which may influence their chemical behavior and applications:

Compound NameCAS NumberUnique Features
2-(Methylthio)phenylboronic acid168618-42-6Contains only one methylthio group on the phenyl ring
3-(Methylthio)phenylboronic acid128312-11-8Methylthio group at the meta position
4-(Methylthio)phenylboronic acid128312-12-9Methylthio group at the para position
4-Fluoro-2-methylphenylboronic acid2121512-42-1Fluorine substituent alters electronic properties

These compounds exhibit unique reactivity profiles and biological activities due to their differing substituents, making them valuable in various synthetic and medicinal chemistry applications.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

182.0572809 g/mol

Monoisotopic Mass

182.0572809 g/mol

Heavy Atom Count

12

Dates

Last modified: 04-15-2024

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